N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethoxy)benzamide
Description
N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethoxy)benzamide is a benzamide derivative characterized by a trifluoromethoxy (-OCF₃) group at the para position of the benzene ring and a branched 3-hydroxy-4,4-dimethylpentyl chain attached to the amide nitrogen. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the hydroxy and dimethyl substituents on the pentyl chain may influence solubility and intermolecular interactions .
Properties
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO3/c1-14(2,3)12(20)8-9-19-13(21)10-4-6-11(7-5-10)22-15(16,17)18/h4-7,12,20H,8-9H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJONYKRCCHQNBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C1=CC=C(C=C1)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-(trifluoromethoxy)benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Hydroxy-Dimethylpentyl Side Chain: The hydroxy-dimethylpentyl side chain is introduced via a nucleophilic substitution reaction, where a suitable halide precursor reacts with the benzamide core.
Hydroxylation: The final step involves the hydroxylation of the side chain, typically using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethoxy)benzamide undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
Trifluoromethoxy Group Modifications
Amide Nitrogen Substituents
Physical Properties
Key Research Findings
- Trifluoromethoxy vs. Halogen Substituents : The -OCF₃ group offers superior metabolic stability compared to -Cl or -F, as seen in Sonidegib’s clinical success .
- Hydroxyalkyl Chains : The 3-hydroxy group in the target compound may improve water solubility compared to purely alkylated analogs like 2-chloro-4-fluoro derivatives .
- Heterocyclic Integrations : Compounds with pyrimidine or oxadiazole rings (e.g., ) show enhanced target affinity but require more complex synthesis .
Biological Activity
N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethoxy)benzamide is a compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry and pharmacological applications. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound includes a benzamide core with distinct functional groups that enhance its biological activity. The presence of a trifluoromethoxy group is notable for its potential to influence lipophilicity and receptor interactions.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that benzamide derivatives can inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
- Antiviral Properties : Analogous compounds have shown antiviral activity by enhancing intracellular levels of proteins like APOBEC3G, which inhibit viral replication .
- Antiproliferative Effects : Certain derivatives have demonstrated selective cytotoxicity against cancer cell lines, indicating potential use in oncology .
Antiviral Activity
A study highlighted the antiviral potential of N-phenylbenzamide derivatives against Hepatitis B virus (HBV). The compound was evaluated for its ability to inhibit HBV replication in vitro and in vivo, showing promise as an anti-HBV agent through mechanisms involving increased intracellular A3G levels .
Anticancer Activity
The compound's structural analogs have been tested for their antiproliferative effects on various cancer cell lines. For instance, derivatives with similar structural features exhibited selective activity against MCF-7 breast cancer cells, with IC50 values indicating effective inhibition at low concentrations .
Case Studies
- Anti-HBV Activity : In a controlled study using HepG2.2.15 cells, this compound demonstrated significant inhibition of HBV replication. The compound's mechanism was linked to the modulation of intracellular A3G levels, suggesting a novel pathway for HBV treatment .
- Anticancer Properties : Another investigation into the anticancer effects revealed that certain derivatives showed selective cytotoxicity towards MCF-7 cells with IC50 values ranging from 3.1 µM to 8.7 µM depending on structural modifications. This selectivity underscores the potential for developing targeted therapies based on this compound .
Comparative Analysis
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Anti-HBV | Not specified | HBV |
| 4-chlorophenyl-4-methoxy-3-(methylamino)benzamide | Antiviral | Not specified | HIV/HCV |
| 3-hydroxy-benzamide derivative | Anticancer | 3.1 - 8.7 | MCF-7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
